1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-5-hydroxy-, ethyl ester
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Overview
Description
1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-5-hydroxy-, ethyl ester is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound features a pyrazole ring substituted with a 4-chlorophenyl group, a hydroxyl group, and an ethyl ester group, making it a unique and interesting molecule for various scientific studies .
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-5-hydroxy-, ethyl ester typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent esterification . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pH, and the use of catalysts .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-5-hydroxy-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the hydroxyl and ester groups can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-5-hydroxy-, ethyl ester stands out due to its unique substitution pattern. Similar compounds include:
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
- 1H-Pyrazole-3,4,5-tricarboxylic acid
- 3,5-Dimethylpyrazole .
These compounds share the pyrazole core structure but differ in their substituents, leading to variations in their chemical properties and applications .
Properties
CAS No. |
64919-93-3 |
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Molecular Formula |
C12H11ClN2O3 |
Molecular Weight |
266.68 g/mol |
IUPAC Name |
ethyl 2-(4-chlorophenyl)-3-oxo-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H11ClN2O3/c1-2-18-12(17)10-7-11(16)15(14-10)9-5-3-8(13)4-6-9/h3-7,14H,2H2,1H3 |
InChI Key |
HYLGCHRRRWVFBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N(N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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